6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reductive dearomatization can yield chiral tetrahydropyrazolo[1,5-a]pyrimidines with high enantioselectivity.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Rhodium catalysts are often used for enantioselective reductive dearomatization.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an inhibitor of KDM5A, the compound binds to the enzyme’s active site, preventing the demethylation of histone lysine residues . This inhibition can lead to changes in gene expression and has potential therapeutic implications for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- 6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-(1-(tert-butyl)-1H-pyrazol-4-yl)-6-isopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine stands out due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-7(2)8-5-10-9-3-4-11-12(9)6-8/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
KPFKHZHSBULGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN2C(=CC=N2)N=C1 |
Origin of Product |
United States |
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